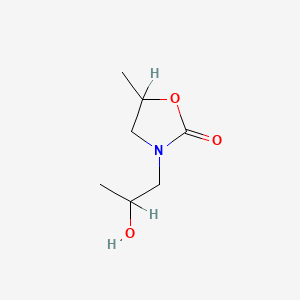

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone

説明

特性

IUPAC Name |

3-(2-hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)3-8-4-6(2)11-7(8)10/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDCFUIDHJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)O1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955347 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3375-84-6 | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxypropyl)-5-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYPROPYL)-5-METHYL-2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46IGY5185P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Cyclization of Amino Alcohols with Carboxylic Acid Derivatives

The most common and established method for preparing 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone involves the intramolecular cyclization of amino alcohols with carboxylic acids or their derivatives under controlled conditions.

- Typical Reaction: The reaction of 2-hydroxypropylamine (an amino alcohol) with a suitable carboxylic acid or activated derivative (such as acid chlorides or carbamates) under acidic or neutral conditions promotes ring closure to form the oxazolidinone ring.

- Solvents and Conditions: Methanol or ethanol are commonly used as solvents, with the reaction temperature maintained between 60°C and 80°C to optimize cyclization efficiency.

- Industrial Scale: On a larger scale, continuous flow or batch reactors are employed, often with catalysts and optimized parameters to enhance yield and purity.

This method exploits the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid derivative, facilitating the formation of the five-membered oxazolidinone ring with the hydroxypropyl side chain intact.

One-Pot Synthesis via Carbamate Intermediates

An efficient one-pot synthesis approach involves the use of chloroformate intermediates derived from chlorohydrins:

- Key Intermediates: (S)-1-azido-3-chloropropan-2-yl chloroformate or (S)-1-phthalimido-3-chloropropan-2-yl chloroformate are prepared by phosgenation of corresponding chlorohydrins with triphosgene.

- Reaction Sequence: These intermediates react with amines such as 3-fluoro-4-morpholinyl aniline in the presence of bases like potassium carbonate, followed by cyclization to form the oxazolidinone ring.

- Advantages: This method avoids harsh reagents like n-BuLi or LDA, operates under mild conditions, and provides good atom economy and yields.

- Applications: This synthetic route has been successfully applied in the synthesis of Linezolid and related oxazolidinone derivatives, demonstrating its versatility for preparing chiral oxazolidinones.

Synthesis via Azido Chloro Carbonates and Amines

Another preparative strategy involves the formation of azido chloro carbonate intermediates followed by cyclization with amines:

- Preparation of Azido Chloro Carbonates: Azido alcohols react with alkyl or aryl chloroformates in the presence of pyridine and dichloromethane at low temperatures (0°C to 35°C) to yield azido chloro carbonate derivatives.

- Cyclization to Oxazolidinones: These intermediates are then treated with aryl amines in solvents like dimethylformamide (DMF) with bases such as cesium carbonate and phase transfer catalysts at elevated temperatures (around 80°C) to form the oxazolidinone ring.

- Yields and Purification: The products are isolated by extraction and purified via flash column chromatography, typically achieving moderate to good yields.

General Synthetic Route Summary

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2-Hydroxypropylamine + Carboxylic acid or derivative | Cyclization under acidic or neutral conditions | Solvent: Methanol/ethanol; Temp: 60-80°C |

| 2 | Chlorohydrin + Triphosgene | Formation of chloroformate intermediate | Key for one-pot synthesis |

| 3 | Chloroformate + Amine + Base (K2CO3) | Nucleophilic substitution and cyclization | Mild conditions, avoids strong bases |

| 4 | Azido alcohol + Alkyl/aryl chloroformate + Pyridine | Formation of azido chloro carbonate | Low temperature (0-35°C) |

| 5 | Azido chloro carbonate + Aryl amine + Cs2CO3 + Phase transfer catalyst | Cyclization to oxazolidinone | Heating at ~80°C, purified by chromatography |

Reaction Conditions and Optimization

- Temperature: Most cyclization reactions are performed between 60°C and 80°C to balance reaction rate and selectivity.

- Solvents: Polar protic solvents like methanol and ethanol are favored for their ability to dissolve reactants and facilitate cyclization.

- Bases and Catalysts: Potassium carbonate and cesium carbonate are common bases to promote nucleophilic substitution; phase transfer catalysts enhance reaction rates.

- Purification: Extraction and flash chromatography are standard for isolating pure oxazolidinone products.

Research Findings and Comparative Analysis

- The one-pot synthesis using chloroformate intermediates demonstrates higher atom economy and avoids cryogenic or strongly basic conditions compared to classical methods involving n-BuLi or LDA.

- The azido chloro carbonate method provides a flexible route to various substituted oxazolidinones, enabling structural diversification for pharmaceutical applications.

- Industrial methods emphasize continuous flow processes to improve scalability and product consistency, often optimizing solvent systems and catalysts to maximize yield and purity.

This comprehensive overview of preparation methods for this compound highlights several synthetic strategies, from classical cyclization of amino alcohols to advanced one-pot and azido carbonate approaches. Each method offers distinct advantages in terms of reaction conditions, scalability, and applicability to derivative synthesis, making this compound accessible for research and industrial purposes.

化学反応の分析

Aminoethylation with Alkanolamines

This reaction involves the substitution of the oxazolidinone ring with alkanolamines under acidic, high-temperature conditions.

Reagents/Conditions:

-

Reactant: Monoethanolamine (MMEA) or secondary alkanolamines

-

Catalyst: Hydrochloric acid (HCl, 0.1–2.0 wt%)

-

Temperature: 150–225°C

-

Reaction Time: 3–8 hours

Example (US5491263A):

-

20.0 g (125.8 mmol) of 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone reacted with 50.1 g MMEA.

-

Heated to 150°C with 0.5% HCl for 6 hours.

-

Product: Substituted ethoxylated amine (yield >90%).

Mechanism:

-

Acid catalysis protonates the oxazolidinone carbonyl, enhancing electrophilicity.

-

Nucleophilic attack by the amine opens the ring, forming a tetrahedral intermediate.

-

Rearrangement releases CO₂ and yields the aminoethylated product.

| Parameter | Value |

|---|---|

| Optimal Temperature | 150–200°C |

| Catalyst Loading | 0.1–1.0% HCl |

| Yield Efficiency | >90% |

Base-Catalyzed Hydrolysis to Alkanolamine

Industrial processes utilize this reaction to regenerate alkanolamines from oxazolidinone byproducts in gas-treatment systems.

Reagents/Conditions:

-

Base: Dilute NaOH (0.1–1.0 M)

-

Temperature: 80–120°C

-

Pressure: Atmospheric

Example (EP1886991A1):

-

Hydroxypropyloxazolidone (HPOZD) treated with dilute NaOH.

-

Product: Di-isopropanolamine (DIPA) and CO₂.

-

Efficiency: ~20–25% conversion per step due to cation-exchange limitations.

Mechanism:

-

Hydroxide ion attacks the carbonyl carbon, cleaving the oxazolidinone ring.

-

Ring opening releases CO₂ and regenerates the parent alkanolamine (DIPA).

| Parameter | Value |

|---|---|

| Base Concentration | 0.1–0.5 M NaOH |

| Reaction Time | 4–12 hours |

| CO₂ Release | Quantitatively observed |

Comparative Reaction Pathways

The reactivity of this compound varies significantly under acidic versus basic conditions:

| Condition | Reaction Type | Primary Products | Industrial Application |

|---|---|---|---|

| Acidic (HCl) | Aminoethylation | Substituted amines | Surfactant/polymer synthesis |

| Basic (NaOH) | Hydrolysis | Alkanolamine + CO₂ | Amine recovery in gas scrubbing |

Thermal Stability

While not directly reactive, prolonged heating above 200°C in inert atmospheres may induce decomposition, though specific pathways remain undocumented in available literature.

Key Findings:

-

Acid-Driven Functionalization: Enables incorporation into larger molecules for material science applications .

-

Base-Driven Regeneration: Critical for sustainable reuse of alkanolamines in industrial gas treatment .

This compound’s dual reactivity highlights its versatility in synthetic and industrial chemistry, particularly in contexts requiring tailored amine derivatives or closed-loop solvent systems.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives that can be tailored for specific applications.

Biology

Preliminary studies indicate that 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone exhibits antimicrobial properties , particularly against Gram-positive bacteria. The mechanism of action is believed to involve:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the 50S ribosomal subunit, disrupting ribosome function.

- Cell Wall Synthesis Interference : It may affect enzymes critical for bacterial cell wall formation.

Antimicrobial Efficacy

A summary of antimicrobial activity against various bacterial strains is presented below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Effective against both MSSA and MRSA |

| Escherichia coli | 8 µg/mL | Active against certain resistant strains |

| Enterococcus faecium | 16 µg/mL | Limited effectiveness noted |

| Pseudomonas aeruginosa | >32 µg/mL | Ineffective against this Gram-negative strain |

These findings suggest significant antimicrobial potential, particularly against certain resistant strains.

Medicine

In medical research, the compound is being explored as a precursor for developing novel pharmaceuticals. Its structural properties may enhance the efficacy of drugs targeting resistant bacterial infections. Case studies indicate that it could serve as a lead compound for new treatments against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

Case Studies

- Efficacy Against MRSA : A study demonstrated potent activity of this compound against MRSA in vitro, suggesting its potential as a therapeutic agent for resistant infections.

- In Vivo Studies : Murine models showed that similar compounds effectively reduced bacterial loads in infected tissues, indicating potential therapeutic applications in systemic infections.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is crucial for assessing therapeutic potential. Preliminary findings suggest:

- Absorption : Favorable characteristics when administered orally.

- Distribution : Effective distribution throughout body tissues.

- Metabolism : Requires further investigation but appears similar to other oxazolidinones.

Safety assessments indicate minimal toxicity at therapeutic doses; however, long-term studies are essential to confirm safety profiles in clinical settings .

作用機序

The mechanism by which 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis by interacting with key enzymes involved in the process. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Oxazolidinones

Oxazolidinones are a versatile class of compounds with variations in substituents influencing their chemical behavior and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

*Similarity score based on structural resemblance .

Key Observations:

Substituent Effects: The 2-hydroxypropyl and 5-methyl groups in the target compound confer moderate hydrophilicity (logP = 0.208), compared to the more lipophilic 3-isopropyl analogue (logP = 0.96) . Thiazolidinones (e.g., 3-cyclopropyl-1,3-thiazolidin-4-one) replace the oxygen atom in the ring with sulfur, enhancing polarizability and altering reactivity .

Synthetic Routes :

- The target compound is synthesized via reactions involving Li₂CO₃ and triethylamine in dioxane under inert conditions . In contrast, 1,3,4-oxadiazinan-2-one derivatives require multi-step protocols with chiral auxiliaries .

Applications: While this compound is used in environmental assays (detection limit: 0.001 μg/mL in groundwater) , analogues like 5-(hydroxymethyl)-3-isopropyl-2-oxazolidinone are employed as chiral auxiliaries in asymmetric synthesis .

生物活性

3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as an oxazolidinone derivative. Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The structure of this compound features a hydroxypropyl group, which may enhance its solubility and biological activity compared to other oxazolidinones.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

- Cell Wall Synthesis Interference : It may also disrupt bacterial cell wall synthesis by interacting with key enzymes involved in this process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, including multidrug-resistant strains. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Effective against both MSSA and MRSA |

| Escherichia coli | 8 µg/mL | Shows activity against certain resistant strains |

| Enterococcus faecium | 16 µg/mL | Limited effectiveness noted |

| Pseudomonas aeruginosa | >32 µg/mL | Ineffective against this Gram-negative strain |

These results suggest that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria may be limited.

Case Studies

- Study on Efficacy Against MRSA : A study conducted on the efficacy of various oxazolidinones, including this compound, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The study highlighted that the compound could serve as a potential lead for developing new treatments for resistant bacterial infections .

- In Vivo Efficacy : In vivo studies using murine models have shown that compounds similar to this compound can effectively reduce bacterial load in infected tissues, suggesting that this compound may also have therapeutic potential in treating systemic infections .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Preliminary studies indicate:

- Absorption : It has favorable absorption characteristics when administered orally.

- Distribution : The compound is distributed effectively throughout body tissues, particularly in areas affected by infection.

- Metabolism : Initial findings suggest it undergoes metabolic processes similar to other oxazolidinones but requires further investigation to fully understand its metabolic pathways.

Safety assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, long-term studies are necessary to confirm its safety profile in clinical settings .

Future Directions

Ongoing research aims to further explore the biological activity of this compound through:

- Structural Modifications : To enhance its potency and broaden its spectrum of activity against Gram-negative bacteria.

- Combination Therapies : Investigating its use in combination with existing antibiotics to overcome resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone in environmental matrices?

- Methodology : Isotope dilution gas chromatography/mass spectrometry (GC/MS) is the gold standard. The compound is derivatized as a trimethylsilyl (TMS) derivative to enhance volatility. Selected ion monitoring (SIM) focuses on the [M-CO₂]⁺ ion (m/z specifics depend on the instrument). Internal standards like [¹⁵N]HPMO improve accuracy, achieving quantification limits of 0.010 μg/mL and detection limits of 0.001 μg/mL .

- Validation : Ensure linearity (R² > 0.996), precision (RSD < 5%), and recovery rates (90–110%) across matrices like groundwater and sludge.

Q. How is this compound synthesized, and what techniques confirm its structural integrity?

- Synthesis : While direct synthesis protocols are not detailed in the evidence, analogous oxazolidinones are synthesized via cyclization of hydroxypropyl precursors with carbamate-forming reagents under anhydrous conditions.

- Characterization : Use ¹H/¹³C NMR to identify the oxazolidinone ring (δ ~4.5–5.0 ppm for protons adjacent to carbonyl groups) and hydroxypropyl sidechain (δ ~1.2–1.5 ppm for methyl groups). IR spectroscopy confirms carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Elemental analysis validates stoichiometry .

Q. What are the primary degradation pathways of this compound in environmental systems?

- Pathways : As a cyclic carbamate, it is a degradation product of di-2-propanolamide (DIPA). Hydrolysis under alkaline conditions or enzymatic action can cleave the oxazolidinone ring, yielding linear carbamates or amines. Photodegradation via UV exposure may also produce secondary metabolites, requiring LC-MS/MS for identification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach : Density functional theory (DFT) calculations optimize the molecule’s geometry to evaluate electrophilic/nucleophilic sites. For example, the oxazolidinone ring’s carbonyl groups are susceptible to nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes like hydrolases, guiding inhibitor design .

- Data Interpretation : Compare HOMO-LUMO gaps (reactivity indices) and electrostatic potential maps to identify regions for functionalization.

Q. What role does stereochemistry play in the biological activity of this compound, and how is it resolved experimentally?

- Chiral Analysis : Use chiral GC columns or HPLC with cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration.

- Biological Relevance : Enantiomers may exhibit differential inhibition of enzymes like aminoglycoside phosphotransferases (e.g., APH(2'')-IVa). Testing enantiopure samples in enzyme assays (IC₅₀ comparisons) is critical .

Q. How does this compound interact with biomolecules in toxicity studies?

- Experimental Design :

- Protein Binding : Use fluorescence quenching assays (e.g., with bovine serum albumin) to measure binding constants (Kb).

- DNA Interaction : Employ ethidium bromide displacement assays or circular dichroism to assess intercalation or groove binding .

- Advanced Techniques : Synchrotron-radiation X-ray crystallography or cryo-EM can resolve binding modes at atomic resolution.

Q. What are the challenges in detecting trace-level metabolites of this compound in complex biological samples?

- Analytical Strategy : Combine high-resolution mass spectrometry (HRMS, e.g., Q-TOF) with ion mobility spectrometry for metabolite separation. Use stable isotope tracing (e.g., ¹³C-labeled HPMO) to distinguish metabolites from background noise.

- Data Analysis : Software tools like XCMS or MetaboAnalyst 5.0 align peaks, annotate fragments, and map metabolic pathways .

Methodological Considerations Table

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。